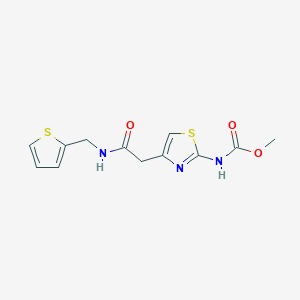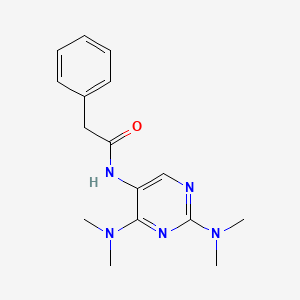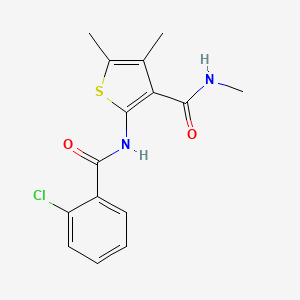![molecular formula C18H24N2O2 B2634964 N-Methyl-N-[2-(4-methyl-4-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide CAS No. 2199178-42-0](/img/structure/B2634964.png)
N-Methyl-N-[2-(4-methyl-4-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-[2-(4-methyl-4-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide, also known as U-47700, is a potent synthetic opioid that has gained popularity as a recreational drug in recent years. However, U-47700 has also shown potential in scientific research for its unique properties, including its mechanism of action and physiological effects.
Mécanisme D'action
N-Methyl-N-[2-(4-methyl-4-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide acts as a potent agonist of the mu-opioid receptor, which is responsible for mediating the effects of endogenous opioids such as endorphins and enkephalins. By binding to this receptor, this compound produces a range of effects, including analgesia, sedation, and euphoria. However, this compound also has a high potential for abuse and dependence, which has led to its classification as a Schedule I controlled substance in the United States.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. These effects are mediated by the mu-opioid receptor and can be reversed by the opioid antagonist naloxone. However, this compound also has a high potential for abuse and dependence, and its use has been associated with a range of adverse effects, including overdose and death.
Avantages Et Limitations Des Expériences En Laboratoire
N-Methyl-N-[2-(4-methyl-4-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor. This makes it a valuable tool for studying the opioid system and its role in pain perception, addiction, and other physiological processes. However, this compound also has several limitations, including its potential for abuse and dependence, which can make it difficult to control for confounding factors in experimental studies.
Orientations Futures
There are several potential future directions for research on N-Methyl-N-[2-(4-methyl-4-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide, including its use as a tool for studying the opioid system and its role in pain perception, addiction, and other physiological processes. Additionally, further research is needed to understand the long-term effects of this compound use and to develop effective treatments for addiction and overdose. Finally, there is a need for increased regulation and control of this compound and other synthetic opioids to prevent their misuse and abuse.
Méthodes De Synthèse
N-Methyl-N-[2-(4-methyl-4-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide is synthesized through a series of chemical reactions starting with 4-methyl-4-phenylpiperidin-3-one. This intermediate is then reacted with methylamine, followed by acetic anhydride and propionic anhydride to produce the final product, this compound. The synthesis process requires advanced knowledge and expertise in organic chemistry and is not recommended for amateurs.
Applications De Recherche Scientifique
N-Methyl-N-[2-(4-methyl-4-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide has shown potential in scientific research for its unique properties, including its high affinity for the mu-opioid receptor and its ability to cross the blood-brain barrier. This makes it a valuable tool for studying the opioid system and its role in pain perception, addiction, and other physiological processes.
Propriétés
IUPAC Name |
N-methyl-N-[2-(4-methyl-4-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-4-16(21)19(3)14-17(22)20-12-10-18(2,11-13-20)15-8-6-5-7-9-15/h4-9H,1,10-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCFTDFLRDOFSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)CN(C)C(=O)C=C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2634881.png)


![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2634886.png)

![(E)-3-(2-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2634888.png)

![4-(4-Benzylpiperazin-1-yl)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2634890.png)


![1,3,5-trimethyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2634900.png)


![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2634903.png)